N-Benzyl-3-cyanoazetidine
Description
Significance of Azetidine (B1206935) Scaffolds in Chemical Research
Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered considerable attention in organic and medicinal chemistry. rsc.orgrsc.org Their unique structural and electronic properties make them valuable scaffolds for the development of new chemical entities.
Four-membered heterocycles, including azetidines, oxetanes, and thietanes, are increasingly utilized in medicinal chemistry. researchgate.netrsc.org The incorporation of these strained ring systems can significantly influence the physicochemical properties of a molecule, such as its solubility, polarity, and metabolic stability. researchgate.netresearchgate.net Azetidines, in particular, serve as important structural motifs in a variety of biologically active compounds and are considered valuable building blocks in organic synthesis. ub.bwrsc.org Their presence in natural products and pharmaceuticals underscores their importance in drug discovery. ub.bwnih.gov
Historically, the synthesis of azetidines has been challenging due to the inherent ring strain of the four-membered ring. ub.bwnih.gov Early methods often involved multi-step sequences. The first synthesis of an azetidine compound dates back to the early 20th century. jmchemsci.com Over the years, significant advancements have been made in synthetic methodologies, including intramolecular cyclizations and cycloaddition reactions, making these compounds more accessible. ub.bwrsc.org The discovery of naturally occurring azetidine-2-carboxylic acid served as a foundational moment, paving the way for the synthetic development of a diverse range of azetidine derivatives.
The reactivity of azetidines is largely governed by their considerable ring strain, which is approximately 25.2-25.4 kcal/mol. rsc.orgresearchgate.netclockss.org This strain energy, intermediate between that of the more reactive aziridines and the less reactive pyrrolidines, endows azetidines with a unique combination of stability and reactivity. rsc.orgrsc.orgclockss.org This allows for selective ring-opening and ring-expansion reactions under specific conditions, providing access to a variety of more complex molecular architectures. ub.bwrsc.org The strain-driven reactivity makes azetidines versatile intermediates for the synthesis of other heterocyclic compounds. beilstein-journals.org
Role of N-Benzyl-3-cyanoazetidine as a Key Intermediate
This compound is a pivotal intermediate in the synthesis of various functionalized azetidine derivatives. Its chemical structure features a benzyl (B1604629) group attached to the nitrogen atom and a cyano group at the 3-position of the azetidine ring.
One of the primary applications of this compound is its role as a precursor for the synthesis of N-benzyl-azetidine-3-carboxylic acid and its derivatives. google.com The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. google.comsemanticscholar.org This transformation is a key step in the production of various azetidine-3-carboxylic acid derivatives, which are valuable building blocks in medicinal chemistry. google.com The benzyl group can subsequently be removed through hydrogenolysis to provide the free azetidine-3-carboxylic acid. google.com
The versatility of this compound extends to its use in both pharmaceutical and broader organic synthesis. In medicinal chemistry, the azetidine-3-carboxylic acid scaffold derived from it is incorporated into various drug candidates to modulate their pharmacological properties. rsc.orgacs.org The cyano group itself can be a handle for further chemical modifications, allowing for the introduction of diverse functionalities at the 3-position of the azetidine ring. semanticscholar.org This makes this compound a valuable starting material for creating libraries of compounds for drug discovery programs. rsc.orglookchem.com
Research and Development Applications
The primary application of this compound in research and development is its role as a key intermediate in the synthesis of substituted azetidine derivatives, particularly azetidine-3-carboxylic acids. These derivatives are sought-after building blocks in drug discovery programs, especially for compounds targeting the central nervous system (CNS). nih.govresearchgate.net
A fundamental and well-documented application of this compound is its conversion to N-benzyl-azetidine-3-carboxylic acid. This transformation is typically achieved through hydrolysis of the cyano group. A patented method describes the reaction of this compound with methanol (B129727) in the presence of a strong acid to form the intermediate N-benzyl azetidine-3-carboxylic acid, methyl ester. This ester can then be readily hydrolyzed to the desired N-benzyl-azetidine-3-carboxylic acid. google.com This process is advantageous as it allows for effective purification of the intermediate ester from the aqueous reaction mixture. google.com
The resulting N-benzyl-azetidine-3-carboxylic acid is itself a valuable intermediate which can be further modified. For example, the benzyl protecting group can be removed through hydrogenolysis to yield azetidine-3-carboxylic acid, a compound that has been incorporated into various drug candidates. google.com
Furthermore, research has demonstrated the potential for diversification of the azetidine scaffold starting from cyanoazetidine precursors. While much of the detailed research has been published on the N-Boc analogue (tert-butyl 3-cyanoazetidine-1-carboxylate), the principles can be extended to this compound. For instance, the carbon atom at the 3-position, adjacent to the cyano group, can be deprotonated and subsequently reacted with various electrophiles to introduce a wide range of substituents. semanticscholar.org This allows for the creation of libraries of 3,3-disubstituted azetidines, which are valuable for screening for biological activity. semanticscholar.org
Table 1: Synthetic Intermediates from this compound
| Starting Material | Reagents and Conditions | Product | Application | Reference |
|---|---|---|---|---|
| This compound | 1. Methanol, H₂SO₄2. Hot water | N-benzyl-azetidine-3-carboxylic acid | Intermediate for azetidine-3-carboxylic acid derivatives | google.com |
| tert-Butyl 3-cyanoazetidine-1-carboxylate | 1. LiHMDS, THF, -78°C2. Methyl iodide | tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate | Precursor for 3-methylazetidine-3-carboxylic acid | semanticscholar.org |
The derivatives of azetidine-3-carboxylic acid are of particular interest in the development of modulators for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the CNS. researchgate.net The conformational constraint provided by the azetidine ring can be exploited to design selective agonists and antagonists for different NMDA receptor subtypes. While specific examples of marketed drugs directly synthesized from this compound are not readily found in the public domain, its role as a versatile building block for creating libraries of novel compounds for screening against such targets is well-established within the drug discovery community. researchgate.netchemshuttle.com
The synthesis of diverse molecular scaffolds is a cornerstone of modern medicinal chemistry. Azetidine-based scaffolds, accessible from precursors like this compound, are used to generate fused, bridged, and spirocyclic ring systems. nih.gov These complex, three-dimensional structures are of high interest for developing lead-like molecules with favorable physicochemical properties for targeting the CNS. nih.govresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Azetidine |
| Aziridine |
| Cyclobutane |
| N-benzyl-azetidine-3-carboxylic acid |
| N-benzyl azetidine-3-carboxylic acid, methyl ester |
| Azetidine-3-carboxylic acid |
| tert-Butyl 3-cyanoazetidine-1-carboxylate |
| tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate |
| 3-methylazetidine-3-carboxylic acid |
| tert-Butyl 3-allyl-3-cyanoazetidine-1-carboxylate |
| 3-allyl-azetidine-3-carboxylic acid |
| Methanol |
| Sulfuric acid |
| Lithium hexamethyldisilazide (LiHMDS) |
| Tetrahydrofuran (B95107) (THF) |
| Methyl iodide |
Structure
3D Structure
Properties
IUPAC Name |
1-benzylazetidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10/h1-5,11H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWARBUNVUNGRQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600247 | |
| Record name | 1-Benzylazetidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94985-26-9 | |
| Record name | 1-Benzylazetidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Benzyl 3 Cyanoazetidine
Established Synthetic Routes to N-Benzyl-3-cyanoazetidine
The formation of the this compound structure can be achieved through several synthetic strategies, primarily involving the construction of the azetidine (B1206935) ring or the introduction of the cyano group onto a pre-existing azetidine framework.
A prevalent and convenient method for preparing N-substituted-3-cyano azetidine derivatives involves a two-step process starting from the corresponding 3-hydroxyazetidine. google.comgoogle.com This route first involves the activation of the hydroxyl group, followed by a nucleophilic substitution with a cyanide source.
The initial step is the reaction of N-benzyl-3-hydroxyazetidine with an alkylsulfonyl halide, such as methanesulfonyl chloride (mesyl chloride), in the presence of a base. This reaction converts the hydroxyl group into a better leaving group, typically a mesylate. The subsequent treatment of this intermediate with an alkali metal cyanide, like sodium cyanide or potassium cyanide, in a suitable solvent such as Dimethyl sulfoxide (B87167) (DMSO), results in the displacement of the mesylate and the formation of this compound. google.comrsc.org To facilitate the reaction, a lipophilic phase transfer catalyst may be employed when using an alkali metal cyanide. google.comgoogle.com
| Starting Material | Reagents | Intermediate | Final Product |
| N-benzyl-3-hydroxyazetidine | 1. Alkylsulfonyl halide (e.g., Mesyl chloride) 2. Alkali metal cyanide (e.g., NaCN) | N-benzyl-3-(alkylsulfonyloxy)azetidine | This compound |
This synthetic pathway is noted for its utility in producing gram-scale quantities of the target cyanoazetidine. semanticscholar.org
Beyond the functionalization of a pre-formed azetidine ring, this compound can be synthesized through the construction of the four-membered ring itself via intramolecular cyclization reactions.
Anionic ring-closure reactions represent an effective strategy for the synthesis of azetidines, particularly when an electron-withdrawing group, such as a cyano group, is present to activate the molecule for cyclization. organic-chemistry.org This method has been successfully applied to prepare N-aryl-2-cyanoazetidines from β-amino alcohols. The process typically involves a sequence of N-arylation, N-cyanomethylation, and a final base-induced ring closure. organic-chemistry.org While this specific sequence is detailed for 2-cyanoazetidines, the principle of using an electron-withdrawing group to facilitate the key ring-forming step is a fundamental concept in azetidine synthesis. organic-chemistry.org The nitrogen's nucleophilicity is a key factor in these cyclizations. organic-chemistry.org
A general and fundamental strategy for forming the azetidine ring is the base-promoted intramolecular cyclization of suitable acyclic precursors. researchgate.net This typically involves either γ-amino alcohols (1,3-amino alcohols) or γ-halo amines (1,3-halo amines). researchgate.netscribd.com
In the case of a γ-amino alcohol, the hydroxyl group is first activated, often by converting it to a good leaving group like a mesylate or tosylate. A base is then used to deprotonate the amine, which subsequently acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group to close the four-membered ring. scribd.com For γ-halo amines, a base can directly promote the cyclization by deprotonating the amine, which then displaces the halide in an intramolecular nucleophilic substitution. researchgate.net These methods, while well-established, can sometimes be challenged by low yields due to the strained nature of the azetidine ring. researchgate.net
| Precursor Type | Key Transformation Steps | Result |
| 1,3-Amino Alcohol | 1. Activation of hydroxyl group (e.g., mesylation) 2. Base-promoted intramolecular N-alkylation | Azetidine Ring Formation |
| 1,3-Halo Amine | 1. Base-promoted intramolecular N-alkylation | Azetidine Ring Formation |
Alternative Cyclization and Ring-Closure Reactions
Derivatization Strategies of this compound
The cyano group of this compound is a versatile functional handle that can be transformed into other valuable functional groups, significantly expanding its utility as a synthetic intermediate.
A primary derivatization of this compound is its conversion to N-benzyl azetidine-3-carboxylic acid or its corresponding methyl ester. google.com This transformation provides access to an important amino acid analogue.
The process can be carried out by reacting this compound with methanol (B129727) in the presence of a strong acid, such as sulfuric acid, at elevated temperatures. google.comvulcanchem.com This step directly converts the nitrile to the methyl ester, yielding N-benzyl azetidine-3-carboxylic acid methyl ester. google.com
This ester can then be isolated or hydrolyzed directly to the carboxylic acid. The hydrolysis is typically achieved by heating the methyl ester with water, often to boiling. google.com The reaction is usually complete when the initial two-phase mixture becomes a single homogeneous system. The final product, N-benzyl azetidine-3-carboxylic acid, can then be isolated as a solid. google.com
| Starting Compound | Reagents/Conditions | Product |
| This compound | Methanol, strong acid (e.g., H₂SO₄), heat | N-benzyl azetidine-3-carboxylic acid methyl ester |
| N-benzyl azetidine-3-carboxylic acid methyl ester | Hot water | N-benzyl azetidine-3-carboxylic acid |
Hydrolysis to N-Benzyl Azetidine-3-carboxylic Acid and its Methyl Ester
Reaction Conditions for Esterification (e.g., concentrated sulfuric acid in methanol)
The esterification of this compound is effectively carried out by reacting it with an alcohol, such as methanol or ethanol, in the presence of a strong acid catalyst. A common method involves the use of concentrated sulfuric acid in methanol at elevated temperatures. google.comemory.edu This process converts the nitrile directly to the corresponding methyl ester. The reaction is typically followed by an aqueous workup to isolate the ester. emory.edu In one documented procedure, this reaction yielded the desired methyl ester with a purity of 91% after wiped film distillation. google.com
Table 1: Reaction Conditions for the Esterification of this compound
| Parameter | Value | Reference |
| Reactants | This compound, Methanol | google.com |
| Catalyst | Concentrated Sulfuric Acid | google.comemory.edu |
| Temperature | Elevated | google.com |
| Product | N-benzylazetidine-3-carboxylic acid methyl ester | google.com |
| Purity | 91% | google.com |
Hydrolysis of the Methyl Ester to the Free Acid
The subsequent hydrolysis of the N-benzylazetidine-3-carboxylic acid methyl ester to the free carboxylic acid can be achieved under mild conditions. google.com A noteworthy method involves heating the methyl ester with water, preferably at boiling point. google.com The completion of the hydrolysis is often indicated by the transformation of the initial two-phase oily mixture into a homogeneous solution, a process that typically takes about one hour. google.com Following the reaction, the water can be removed by evaporation to yield the solid N-benzylazetidine-3-carboxylic acid. google.com This hydrolysis step has been reported to proceed with high efficiency. google.com
Table 2: Conditions for Hydrolysis of N-benzylazetidine-3-carboxylic acid methyl ester
| Parameter | Value | Reference |
| Reactant | N-benzylazetidine-3-carboxylic acid methyl ester | google.com |
| Reagent | Water | google.com |
| Temperature | Boiling (Reflux) | google.com |
| Reaction Time | ~1 hour | google.com |
| Product | N-benzylazetidine-3-carboxylic acid | google.com |
Nucleophilic Substitution Reactions of the Cyano Group
The cyano group of this compound is susceptible to nucleophilic attack, allowing for its conversion into other important functional groups like amides and carboxylic acids.
Conversion to Amides and Carboxylic Acids
The direct hydrolysis of the cyano group to a carboxylic acid can be accomplished under basic conditions. For instance, treatment of a related N-protected 3-cyanoazetidine with a sodium hydroxide (B78521) solution can yield the corresponding carboxylic acid. semanticscholar.org The formation of amides from carboxylic acids is a well-established transformation, often involving activation of the carboxylic acid followed by reaction with an amine. walisongo.ac.idnih.govrsc.org While direct conversion of the cyano group to an amide is also possible, the two-step process via the carboxylic acid is a common synthetic route.
Diversification via Deprotonation and Alkylation at the 3-Position
The carbon atom at the 3-position of the azetidine ring, adjacent to the cyano group, can be deprotonated by a strong base to form a carbanion. This anion can then react with various electrophiles, allowing for the introduction of substituents at this position.
Reaction with Electrophiles (e.g., methyl iodide, allyl bromide)
The deprotonation of a related N-Boc-3-cyanoazetidine has been successfully achieved using lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). semanticscholar.org The resulting anion can be trapped with electrophiles such as methyl iodide or allyl bromide to yield the corresponding 3-substituted-3-cyanoazetidines in good yields. semanticscholar.org This method provides a powerful tool for diversifying the structure of the azetidine core.
Table 3: Alkylation of 3-Cyanoazetidine Derivatives
| Electrophile | Product | Reference |
| Methyl Iodide | 3-Methyl-3-cyanoazetidine derivative | semanticscholar.org |
| Allyl Bromide | 3-Allyl-3-cyanoazetidine derivative | semanticscholar.org |
Stereoselective Synthesis and Chiral Induction
The synthesis of enantiomerically pure azetidine derivatives is of significant interest due to their potential applications in medicinal chemistry. Stereoselective methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to specific stereoisomers.
Chiral azetidines have been utilized as catalysts and ligands in asymmetric synthesis, demonstrating their potential for chiral induction. bham.ac.uk For instance, chiral 3-hydroxyazetidine derivatives have shown excellent catalytic activities and enantioselectivity in the asymmetric addition of diethylzinc (B1219324) to aromatic aldehydes. bham.ac.uk
The stereoselective synthesis of azetidines can be achieved through various strategies, including the use of chiral starting materials or chiral catalysts. emory.edursc.org For example, the synthesis of a D-trans-azetidine-2,3-dicarboxylic acid isomer commenced from a known cyano azetidine, which was prepared from (R)-phenylglycinol as a source of chirality. emory.edu This highlights how the inherent chirality of a starting material can be transferred to the final product. Furthermore, the development of stereoselective ring-closure reactions and other transformations is an active area of research in azetidine chemistry. researchgate.net
Approaches to Enantiopure Azetidines from Chiral Precursors
The generation of enantiomerically pure azetidines often relies on synthetic strategies that start from readily available chiral precursors, such as β-amino alcohols. researchgate.net These methods transfer the existing chirality of the starting material to the final azetidine product.
One effective strategy involves a three-step sequence to produce enantiopure N-aryl-2-cyanoazetidines. researchgate.net This method is general and provides access to azetidines with a predictable substitution pattern and diastereoselectivity. researchgate.net The key steps are:
N-Arylation: A copper-catalyzed N-arylation of a chiral β-amino alcohol. researchgate.net
N-Cyanomethylation: The resulting secondary aniline (B41778) is then N-cyanomethylated. researchgate.net
Cyclization: A one-pot mesylation of the hydroxyl group, followed by a base-induced ring closure, furnishes the desired cyano-substituted azetidine. researchgate.net
Another established route to enantiopure 2-cyanoazetidines begins with β-amino alcohols and proceeds through the stereoselective 4-exo-tet ring closure of a lithiated aminophosphonate. researchgate.net A similar 4-exo-trig ring closure via the alkylation of a lithiated α-amino nitrile is also a viable and stereoselective pathway, particularly when using ephedrine-derived β-amino alcohols. researchgate.net The synthesis of azetidines by the reduction of β-lactams (azetidin-2-ones) is also a widely used method, as the stereochemistry of the ring substituents is typically retained during the reduction process. acs.org
Diastereoselective Transformations
Controlling diastereoselectivity is crucial when introducing new stereocenters into the azetidine ring. This is often achieved by exploiting the inherent stereochemistry of the starting material to direct the approach of incoming reagents.
A notable method for the diastereoselective synthesis of 1,2,3-trisubstituted azetidines involves the intramolecular cyclization of oxiranes that contain a benzylamino group. researchgate.netresearchgate.net This transformation is induced by a superbase, such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (LiDA-KOR), and proceeds with high diastereoselectivity to yield trans-1,2,3-trisubstituted azetidines. researchgate.netacs.org
| Starting Oxirane (Substituents) | Base | Product | Yield | Diastereoselectivity |
|---|---|---|---|---|
| R¹=Ph, R²=H, R³=Bn | LiDA-KOR | trans-1-benzyl-2-phenylazetidine | 81% | trans only |
| R¹=Ph, R²=Pr, R³=Bn | LiDA-KOR | trans-1-benzyl-3-propyl-2-phenylazetidine | 75% | trans only |
| R¹=Ph, R²=H, R³=Me | LiDA-KOR | trans-1-methyl-2-phenylazetidine | 85% | trans only |
| R¹=Pr, R²=H, R³=Bn | LiDA-KOR | trans-1-benzyl-2-propylazetidine | 86% | trans only |
The functionalization of the azetidine ring can be achieved through the stereoselective addition of organolithium reagents to N-alkyl-2-oxazolinylazetidines. nih.govnih.gov This reaction provides a synthetic route to 2-acylazetidines following acidic hydrolysis of the intermediate. nih.govfrontiersin.org A key finding is the unusual reactivity of the C=N double bond of the oxazoline (B21484) group, which undergoes nucleophilic attack in non-polar solvents like toluene. nih.govfrontiersin.org
The high stereoselectivity of this addition is attributed to the formation of a complex between the organolithium reagent and the lone pairs of both the azetidine and oxazoline nitrogen atoms. nih.gov This complexation directs the nucleophilic addition to one face of the C=N bond, resulting in a high degree of stereocontrol. nih.gov The resulting lithiated intermediates are configurationally labile but exhibit stereoconvergence, leading to a thermodynamically stable species that yields a highly stereoselective product after being trapped with an electrophile. researchgate.netuniba.it This process has been successfully applied to the synthesis of highly enantioenriched 2-acylazetidines from chiral, non-racemic N-alkyl-2-oxazolinylazetidines. nih.govnih.gov
| Organolithium Reagent (R-Li) | Solvent | Temperature (°C) | Product (after hydrolysis) | Yield |
|---|---|---|---|---|
| n-BuLi | Toluene | -78 to 0 | 1-benzyl-2-pentanoylazetidine | 85% |
| PhLi | Toluene | -78 to 0 | 2-benzoyl-1-benzylazetidine | 80% |
| MeLi | Toluene | -78 to 0 | 2-acetyl-1-benzylazetidine | 78% |
Control of Regioselectivity and Diastereoselectivity in Ring Expansion Reactions
Ring expansion reactions transform the four-membered azetidine ring into larger, five- or six-membered heterocycles. researchgate.net Controlling the regioselectivity (which bond breaks and forms) and diastereoselectivity of these reactions is essential for predictable synthetic outcomes.
The regioselectivity of azetidine ring-opening, a key step in many ring expansions, is heavily influenced by the substituents on the ring. magtech.com.cn For azetidines with unsaturated substituents at the 2-position, such as aryl, cyano, or carboxylate groups, the C2-N bond is weakened due to conjugation. magtech.com.cn Consequently, nucleophilic attack preferentially occurs at the carbon adjacent to the nitrogen (the C2 position), leading to predictable regioselectivity. magtech.com.cn This is highly relevant for this compound, where transformations at the C2 position could be influenced by the cyano group at C3 through electronic effects.
In the context of ring expansion, computational studies and experimental evidence on the rearrangement of bicyclic methylene (B1212753) aziridines to methylene azetidines highlight the importance of kinetically controlled pathways. nih.gov The diastereoselectivity of such rearrangements is determined by the relative energy barriers of the transition states leading to different diastereomeric products. nih.gov Similarly, gold-catalyzed ring expansions of propargylic aziridines to (Z)-alkylidene azetidines demonstrate that the choice of catalyst and substrate structure can lead to high stereoselectivity, in this case favoring a 4-exo-dig cyclization pathway over a 5-endo-dig pathway. acs.org These principles of kinetic control and catalyst/substrate matching are fundamental to achieving selectivity in the ring expansion of substituted azetidines.
Advanced Spectroscopic and Computational Analysis in N Benzyl 3 Cyanoazetidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For N-Benzyl-3-cyanoazetidine, both ¹H and ¹³C NMR are indispensable for confirming the molecular framework and connectivity.
Proton NMR (¹H NMR) spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the azetidine (B1206935) ring.
The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region, generally between 7.2 and 7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom would likely resonate as a singlet further upfield. The protons on the azetidine ring would exhibit characteristic shifts and coupling patterns. The methine proton at the 3-position, being adjacent to the electron-withdrawing cyano group, would be shifted downfield relative to the other ring protons. The remaining methylene protons on the azetidine ring would likely appear as complex multiplets due to geminal and vicinal coupling.
A hypothetical ¹H NMR data table for this compound is presented below based on typical chemical shifts for similar structural motifs.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.25 | m | 5H | Ar-H |
| 3.70 | s | 2H | PhCH ₂-N |
| 3.60 - 3.50 | m | 1H | NCH (CN) |
| 3.40 - 3.30 | m | 2H | N-CH ₂-CH |
| 3.20 - 3.10 | m | 2H | N-CH ₂-CH |
This table is a representation of expected values and may not reflect experimentally determined data.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the phenyl ring would appear in the aromatic region (typically 127-138 ppm). The benzylic carbon would be found further upfield. The carbons of the azetidine ring would have characteristic shifts, with the carbon bearing the cyano group (C3) being significantly deshielded. The nitrile carbon itself would have a distinct chemical shift in the 115-125 ppm range.
A projected ¹³C NMR data table for this compound is provided below.
| Chemical Shift (ppm) | Assignment |
| 137.5 | Ar-C (quaternary) |
| 129.0 | Ar-C H |
| 128.5 | Ar-C H |
| 127.8 | Ar-C H |
| 120.0 | C N |
| 62.0 | PhC H₂-N |
| 55.0 | N-C H₂-CH |
| 30.0 | N-C (CN) |
This table is a representation of expected values and may not reflect experimentally determined data.
X-ray Crystallography for Absolute Configuration and Conformation
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method is unparalleled in its ability to determine the absolute configuration and solid-state conformation of chiral molecules.
For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the direct visualization of its atomic arrangement. The resulting crystal structure would confirm the connectivity of the atoms, the bond lengths, bond angles, and torsional angles. This data would definitively establish the puckering of the azetidine ring and the orientation of the benzyl and cyano substituents. In the solid state, intermolecular interactions such as hydrogen bonding or van der Waals forces dictate the crystal packing, which can also be analyzed.
As of this writing, a specific crystal structure for this compound is not publicly available in crystallographic databases. However, analysis of related azetidine structures suggests that the four-membered ring would likely adopt a puckered conformation to relieve ring strain.
Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to complement experimental data, offering insights into molecular properties, reaction mechanisms, and stereoselectivity that can be difficult to probe experimentally.
Density Functional Theory (DFT) is a widely used computational method that can accurately predict the electronic structure and properties of molecules. In the context of this compound research, DFT calculations can be employed to:
Predict Spectroscopic Data: DFT can be used to calculate theoretical NMR chemical shifts, which can aid in the assignment of experimental spectra.
Analyze Molecular Geometry: The optimized geometry of this compound can be calculated, providing information on bond lengths, angles, and the conformation of the molecule in the gas phase.
Investigate Reaction Mechanisms: For reactions involving this compound, DFT can be used to model the reaction pathways, identify transition states, and calculate activation energies. This is particularly valuable for understanding the stereoselectivity of reactions, as the relative energies of different stereoisomeric transition states can be computed to predict the major product.
For instance, in a hypothetical reaction involving the azetidine ring, DFT could elucidate whether the reaction proceeds through a concerted or stepwise mechanism and predict the facial selectivity of an incoming reagent.
A summary of potential applications of DFT in the study of this compound is presented in the table below.
| Application | Information Gained |
| Geometry Optimization | Bond lengths, bond angles, dihedral angles, conformational analysis. |
| NMR Chemical Shift Calculation | Theoretical prediction of ¹H and ¹³C NMR spectra to aid in experimental data assignment. |
| Frontier Molecular Orbital (FMO) Analysis | Identification of HOMO and LUMO to predict reactivity and sites of electrophilic/nucleophilic attack. |
| Transition State Searching | Elucidation of reaction mechanisms, determination of activation energies, and prediction of stereochemical outcomes. |
Quantum Chemical Explanation of Ring-Formation Reactions
The formation of the strained four-membered azetidine ring in molecules such as this compound is a subject of significant interest in computational chemistry. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool to elucidate the mechanisms and energetics of these cyclization reactions. These studies help in understanding the factors that govern the regioselectivity and stereoselectivity of the ring closure.
The intramolecular cyclization leading to the azetidine ring is often a type of nucleophilic substitution (SN2) reaction. frontiersin.org In a typical synthesis, a precursor molecule with a nitrogen nucleophile and a carbon atom bearing a leaving group is used. Quantum chemical models can calculate the activation energy barriers for different possible reaction pathways, thus predicting the most likely mechanism. For instance, in the formation of azetidine rings from epoxy amines, DFT calculations can be employed to understand the regioselectivity of the intramolecular aminolysis. frontiersin.org
One of the key aspects explained by quantum chemistry is how the reaction often favors the formation of the kinetically controlled four-membered ring over the thermodynamically more stable five- or six-membered rings. semanticscholar.org This can be rationalized by examining the transition state geometries and energies. For an SN2 reaction, the ideal transition state involves a linear arrangement of the nucleophile, the electrophilic carbon, and the leaving group. acs.org However, due to the constraints of the molecular chain in an intramolecular reaction, this ideal geometry is often not achievable. DFT calculations can quantify the degree of distortion from the ideal geometry and the associated energy penalty for different ring sizes.
Computational models have shown that while the formation of five-membered rings generally has a lower thermodynamic barrier, the transition state for the formation of the four-membered azetidine ring can sometimes be more accessible under specific, kinetically controlled conditions. semanticscholar.org The presence of substituents on the precursor chain, such as the benzyl and cyano groups in the case of this compound, can significantly influence the reaction pathway. These groups can exert steric and electronic effects that stabilize or destabilize certain transition states, thereby directing the course of the reaction. For example, an electron-withdrawing group like the cyano group can affect the nucleophilicity of the nitrogen atom and the electrophilicity of the carbon center.
Below is an illustrative table that showcases the type of data that can be obtained from DFT studies on azetidine ring formation, comparing the kinetic and thermodynamic favorability of forming a four-membered ring versus a five-membered ring.
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| 4-exo-tet Cyclization | Lower | Less Negative |
| 5-exo-tet Cyclization | Higher | More Negative |
Note: This table represents a generalized outcome from computational studies on similar ring systems and is for illustrative purposes.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are indispensable for understanding the three-dimensional structure and dynamic behavior of this compound. The puckered nature of the azetidine ring, combined with the bulky N-benzyl substituent and the stereoelectronically significant 3-cyano group, gives rise to a complex conformational landscape.
Conformational analysis, often performed using molecular mechanics or quantum chemical methods, aims to identify the stable conformers of the molecule and to determine their relative energies. For this compound, the key conformational variables include the puckering of the azetidine ring and the orientation of the N-benzyl and 3-cyano groups. The azetidine ring is not planar and can exist in a puckered conformation. The substituents can adopt either axial or equatorial positions relative to the approximate plane of the ring.
Computational methods can predict the preferred conformation by calculating the energies of different possible arrangements. For instance, the large benzyl group on the nitrogen atom is likely to prefer an equatorial position to minimize steric hindrance. The orientation of the cyano group will also be influenced by a balance of steric and electronic factors. Molecular modeling can provide quantitative data on bond lengths, bond angles, and dihedral angles for each stable conformer.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in solution. mdpi.com By simulating the motion of the molecule over time, MD can reveal the conformational transitions and the flexibility of the ring system. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.
The results from molecular modeling and conformational analysis can be correlated with experimental data from techniques like NMR spectroscopy. For example, calculated NMR chemical shifts for different conformers can be compared with experimental spectra to determine the predominant conformation in solution.
The following table illustrates the kind of data that can be generated from a computational conformational analysis of this compound.
| Conformer | Ring Puckering Angle (degrees) | N-Benzyl Orientation | 3-Cyano Orientation | Relative Energy (kcal/mol) |
| 1 | 25.3 | Equatorial | Axial | 0.00 |
| 2 | 24.9 | Equatorial | Equatorial | 1.25 |
| 3 | 26.1 | Axial | Equatorial | 4.80 |
Note: The data in this table is hypothetical and serves to illustrate the output of a typical conformational analysis study.
Medicinal Chemistry and Biological Activity Studies Involving Azetidine Derivatives
Azetidine (B1206935) Ring System in Bioactive Compounds and Drugs
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a significant scaffold in medicinal chemistry. nih.gov Despite its inherent ring strain, the azetidine moiety offers a unique combination of molecular rigidity and chemical stability, making it an attractive component in the design of novel therapeutics. nih.govresearchgate.net Its incorporation into molecular structures can impart desirable physicochemical and pharmacokinetic properties, such as improved metabolic stability, enhanced solubility, and increased three-dimensionality. researchgate.netresearchgate.net Consequently, compounds featuring the azetidine ring have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. researchgate.netresearchgate.net
The conformationally constrained nature of the azetidine ring is a powerful feature utilized in structure-activity relationship (SAR) studies. enamine.net By incorporating this rigid scaffold into a drug candidate, chemists can limit the number of accessible conformations, which helps in understanding the optimal spatial arrangement of functional groups required for binding to a biological target. enamine.netnih.gov This reduction in conformational flexibility can lead to an increase in binding affinity due to a lower entropic penalty upon binding. enamine.net
An iterative medicinal chemistry approach is often employed, where the azetidine ring serves as a core structure, and various substituents are systematically modified to probe their effects on potency and selectivity. acs.org For instance, in the development of STAT3 inhibitors, replacing a proline linker with an azetidine-2-carboxamide (B111606) core led to analogues with significantly improved, sub-micromolar potency in DNA-binding assays. acs.org Similarly, SAR studies on azetidine-containing dipeptides as inhibitors of the human cytomegalovirus (HCMV) revealed that specific substitutions on the azetidine ring and its termini were crucial for antiviral activity. nih.gov This highlights the azetidine scaffold's utility in dissecting the structural requirements for molecular recognition and biological function.
Below is a table illustrating how systematic modifications in an azetidine-based series can inform SAR.
| General Structure | R1 Group | R2 Group | Relative Potency | SAR Interpretation |
| -H | -Phenyl | Low | Baseline activity established. | |
| -CH3 | -Phenyl | Moderate | Small alkyl group at R1 is tolerated. | |
| -H | -Cyclohexyl | High | A non-aromatic, bulky group at R2 enhances binding. | |
| -CH3 | -Cyclohexyl | Very High | Combination of tolerated R1 and optimal R2 leads to highest potency. |
This table is a generalized representation based on SAR principles.
Beyond their role as therapeutic candidates, azetidine-containing molecules serve as valuable pharmacological tools for studying biological processes. lifechemicals.com Their well-defined structures and potent, often selective, biological activities allow researchers to probe the function of specific enzymes, receptors, and signaling pathways. For example, the development of potent and selective inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) utilized an azetidine-containing scaffold. researchgate.net The resulting compound, LEI-401, is a suitable tool for investigating the function of NAPE-PLD both in vitro and in vivo, helping to elucidate its role in physiological and pathological conditions. researchgate.net The combination of an azetidine ring with a quinolone nucleus has also yielded compounds with superior antibacterial activity against certain resistant strains compared to clinical fluoroquinolones, providing tools to study bacterial resistance mechanisms. lifechemicals.com
Azetidine carboxylic acids, particularly azetidine-2-carboxylic acid (A2C), function as non-natural amino acid mimetics, most notably as analogues of proline. nih.govnih.gov A2C, a natural product found in plants like sugar beets, shares significant structural similarity with proline. nih.govnih.gov This resemblance allows it to be mistakenly recognized by tRNA synthetases and incorporated into proteins in place of proline, a process that can evade cellular proof-reading mechanisms. nih.gov
The incorporation of A2C can significantly alter protein and peptide structure and function. The four-membered ring of azetidine imposes different conformational constraints than the five-membered ring of proline, influencing backbone torsion angles and inducing specific secondary structures, such as γ-turns. nih.govscite.ai This property is exploited in peptide engineering to stabilize desired conformations or to create peptidomimetics with enhanced stability against proteolytic degradation. researchgate.netmdpi.com The study of peptides containing these non-natural amino acids provides insights into the principles of protein folding and molecular recognition. researchgate.net
Pharmacological Applications of N-Benzyl-3-cyanoazetidine Derivatives
This compound is a specific chemical entity recognized primarily for its role as a synthetic precursor in the creation of more complex, pharmacologically active molecules. caming.comgoogle.comappchemical.com Its structure, featuring a reactive cyano group and a protective benzyl (B1604629) group on the azetidine nitrogen, makes it a versatile building block in multi-step synthetic pathways.
The primary pharmacological significance of this compound lies in its utility as a key intermediate for the synthesis of various pharmaceutical agents. enamine.netgoogle.com Reactive intermediates that allow for the introduction of the azetidine ring are crucial for drug discovery programs, and this compound serves this purpose effectively. enamine.net It is a precursor in the synthesis of azetidine-3-carboxylic acid and its derivatives. google.comgoogle.com These derivatives are of significant interest as they form the core of compounds targeting sphingosine-1-phosphate (S1P) receptors, specifically S1P1/Edg1 receptor agonists, which are investigated for their immunosuppressive activities. google.com The synthesis of these agonists is critical for the development of potential treatments for autoimmune diseases. google.com
A crucial application of this compound is its conversion to N-benzyl-azetidine-3-carboxylic acid, which is then further processed to yield therapeutically relevant compounds. google.com The hydrolysis of the cyano group to a carboxylic acid is a key transformation. A patented process highlights a convenient route where this compound is first converted to the corresponding methyl ester. google.com This intermediate is advantageous because it can be easily separated from the aqueous reaction medium and subsequently hydrolyzed to the desired carboxylic acid using hot water. google.com
The resulting N-benzyl-azetidine-3-carboxylic acid can be debenzylated via hydrogenolysis to produce azetidine-3-carboxylic acid. google.com This final product is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and can also be used as a linker in Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com Furthermore, azetidine-3-carboxylic acid derivatives have been explored for their potential as plant growth regulators. google.comglpbio.com The development of efficient synthetic routes from this compound is therefore essential for accessing a range of biologically important molecules. nih.govresearchgate.net
Exploration of Antimicrobial Properties
The azetidine core is a key pharmacophore in many biologically active compounds, notably β-lactam antibiotics. medcraveonline.com Research into novel azetidine derivatives continues to yield compounds with significant antimicrobial potential. Synthetic approaches have led to the creation of various azetidin-2-one (B1220530) and azetidine-4-one derivatives that have been evaluated against a range of pathogens. nih.govajchem-a.com
The disc diffusion method is a common technique used to screen these compounds for antimicrobial efficacy. wisdomlib.orgajchem-a.com Studies have demonstrated that the antimicrobial effectiveness of these derivatives is significantly influenced by their structural modifications and the presence of specific functional groups. For instance, research has shown that azetidinones derived from 2-chlorobenzaldehyde (B119727) were more potent than those derived from benzaldehyde. wisdomlib.org
In systematic evaluations, newly synthesized azetidine compounds have been tested against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. wisdomlib.orgscirp.org Several studies have reported promising results, with some derivatives exhibiting significant antibacterial and antifungal activities. nih.govwisdomlib.org For example, certain 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one derivatives were found to be the most active in a new series of compounds. scirp.org The activity of some synthesized compounds has been shown to be comparable to that of standard drugs like ampicillin, fluconazole, and streptomycin. nih.govajchem-a.comscirp.org
| Compound Type | Test Organism(s) | Key Findings | Reference(s) |
| Azetidin-2-ones | Escherichia coli, Bacillus cirroflagellosus, Aspergillus niger, Colletotrichum capsici | Enhanced antifungal activity against C. capsici compared to precursor Schiff bases; activity comparable to fluconazole. | nih.gov |
| Substituted Azetidines | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger | Compound D2 (derived from 2-chlorobenzaldehyde) showed superior effectiveness compared to D1 (from benzaldehyde) and standard drugs. | wisdomlib.org |
| Azetidine-4-ones | Staphylococcus aureus, Escherichia coli | Compounds M7 and M8 showed the highest effectiveness against E. coli, with activity comparable to ampicillin. | ajchem-a.com |
Antioxidant and Anti-inflammatory Potential
Chronic inflammation and oxidative stress are implicated in a multitude of diseases, making the development of agents that can modulate these processes a key research focus. mdpi.comresearchgate.net Azetidine derivatives have emerged as a class of compounds with notable antioxidant and anti-inflammatory properties. jmchemsci.comjmchemsci.com
One novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has been shown to attenuate the production of inflammatory mediators like IL-6, IL-1β, TNF-α, and nitric oxide in amyloid β (Aβ)-treated primary microglial cells. nih.gov Furthermore, KHG26792 was found to downregulate Aβ-enhanced levels of protein oxidation, lipid peroxidation, and reactive oxygen species (ROS). nih.gov Its mechanism of action involves the phosphorylation of the Akt/GSK-3β signaling pathway and decreasing the translocation of NF-κB. nih.gov
Studies on azetidin-2-one derivatives of ferulic acid have also demonstrated their potential as anti-inflammatory agents. mdpi.comresearchgate.net In vivo evaluations in both acute and chronic inflammation models suggested that these compounds can be classified as long-acting agents with a strong inhibitory effect on the proliferative component of inflammation. mdpi.com The most active compound in one such study was identified as having a 4-fluoro substitution. mdpi.com The antioxidant capacity of these derivatives has been assessed using various in vitro assays, including total antioxidant capacity, total reducing power, and DPPH and ABTS.+ radical scavenging assays. mdpi.com
| Compound | Model/Assay | Key Findings | Reference(s) |
| 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) | Aβ-treated primary microglial cells | Attenuated production of inflammatory mediators (IL-6, IL-1β, TNF-α, NO); Downregulated markers of oxidative stress (protein oxidation, lipid peroxidation, ROS). | nih.gov |
| Azetidin-2-one derivatives of ferulic acid | Carrageenan-induced acute inflammation (in vivo); Granuloma test for chronic inflammation (in vivo) | Act as long-acting anti-inflammatory agents; Compound 6b (R = 4-F) was the most active. | mdpi.com |
| N'-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-2-(1H-pyrrol-1-yl) Acetamide | DPPH free radical scavenging assay | Exhibited definite scavenging activity against the DPPH free radical. | jmchemsci.comjmchemsci.com |
Compounds for Central Nervous System (CNS) Targeted Libraries
The unique structural properties of the azetidine ring make it an attractive scaffold for the synthesis of compounds aimed at central nervous system targets. jmchemsci.commdpi.com Its small, polar, and rigid nature can significantly influence the physicochemical properties of drug molecules, which is particularly important for penetrating the blood-brain barrier (BBB). nih.govnih.govenamine.net Consequently, azetidine-based scaffolds are increasingly utilized in the generation of lead-like molecules for CNS-focused libraries. nih.govbroadinstitute.org
Diversity-oriented synthesis (DOS) strategies have been employed to create a wide variety of fused, bridged, and spirocyclic ring systems from densely functionalized azetidine cores. nih.govresearchgate.net In designing these libraries, key "drug-like" parameters such as molecular weight, polar surface area, LogP, and the number of hydrogen bond donors/acceptors are carefully considered to enhance the likelihood of BBB penetration. nih.govenamine.net The synthesis and profiling of such libraries involve measuring in vitro physicochemical and pharmacokinetic properties to validate the computational design approach. nih.govnih.govresearchgate.net
Applications in Specific Therapeutic Areas (e.g., Bronchodilating, Anti-inflammatory, Antidepressant Agents)
The versatility of the azetidine scaffold has led to its exploration in various specific therapeutic areas.
Bronchodilating Agents: 3-Substituted azetidines have been used in the development of bioactive compound libraries for bronchodilating drugs. researchgate.net Additionally, research into novel muscarinic M3 receptor antagonists, a key target for bronchodilation, has included azetidine derivatives that show high affinity for the receptor and a long dissociation half-life. sci-hub.se
Anti-inflammatory Agents: As detailed in section 4.2.4, azetidine derivatives have shown significant promise as anti-inflammatory agents, acting on various pathways involved in the inflammatory response. mdpi.comresearchgate.netnih.gov
Antidepressant Agents: The azetidine nucleus has been incorporated into molecules designed for antidepressant action. orientjchem.org Tricyclic derivatives of azetidine have been synthesized and screened, with the most active compounds showing a pharmacological profile of a CNS stimulant. nih.gov A patent has been filed for an azetidine derivative that acts as a triple reuptake inhibitor, capable of simultaneously inhibiting the reuptake of dopamine, serotonin, and norepinephrine. google.com Such compounds are being developed for the treatment of depression and other psychiatric disorders. google.comproquest.com The use of the azetidinone (β-lactam) ring has also been explored to create novel antidepressant compounds, with some synthesized derivatives showing dose-dependent activity in forced swim tests. orientjchem.orgijcrt.org
In Vitro and In Vivo Biological Evaluation
Assay Development for Biological Activity Screening
A variety of assays are employed to screen azetidine derivatives for biological activity. For antimicrobial screening, the agar (B569324) well diffusion method is frequently used to determine the zone of inhibition against bacterial and fungal strains. ajchem-a.comscirp.org
For more specific molecular targets, other assays are utilized. For instance, to identify inhibitors of the STAT3 protein, a DNA-binding activity/electrophoretic mobility shift assay (EMSA) has been used to measure the potency of azetidine amides. acs.org In the field of antimycobacterial research, preliminary screening of azetidine derivatives has been conducted using an end-point resazurin (B115843) microtiter assay (REMA) to determine minimum inhibitory concentrations (MIC). nih.gov The antioxidant potential is often evaluated using the DPPH free radical scavenging assay, which measures the ability of a compound to donate an electron and neutralize the radical. jmchemsci.com
Assessment of Morphological and Motility Phenotypes in Developmental Assays
The zebrafish (Danio rerio) embryo has become a valuable in vivo model for developmental toxicology and for screening new compounds for potential biological effects. researchgate.netnih.gov The zebrafish embryo developmental assay provides a rapid and sensitive method to analyze morphological and motility behavior phenotypes. researchgate.netnih.gov This assay is particularly suitable for screening azetidine derivatives. researchgate.netnih.gov
In one study, six different azetidine derivatives were tested using this assay. researchgate.netnih.gov The evaluation revealed a range of effects across the different molecules. Notably, one N-benzyl azetidine derivative, rac-(((cis)-1-benzyl-4-phenylazetidin-2-yl)methyl)piperidine, exhibited distinct effects, including hypopigmentation and reduced circulation in the developing embryos. researchgate.netnih.gov Such phenotypic observations provide crucial early insights into the potential biological activities and toxicities of novel chemical entities. researchgate.netnih.govfrontiersin.org
Advanced Applications and Future Directions
Azetidine (B1206935) Derivatives in Materials Science and Polymerization
The strained four-membered ring of azetidine derivatives makes them attractive monomers for ring-opening polymerization (ROP). The cationic ROP of azetidines and their N-alkylated derivatives can lead to the formation of poly(propylenimine)s, a class of polymers with potential applications in areas such as gene delivery and carbon dioxide capture. researchgate.netrsc.orgutwente.nl While the direct polymerization of N-Benzyl-3-cyanoazetidine is not extensively documented, its derivatives, particularly those obtained through modification of the cyano group, are of significant interest.
The general polymerization behavior of azetidines is summarized below:
| Polymerization Method | Monomer Type | Resulting Polymer | Potential Applications |
| Cationic Ring-Opening Polymerization | Azetidine, N-Alkylazetidines | Poly(propylenimine) (branched) | CO2 capture, gene transfection, chelation |
| Nucleophilic Ring-Opening Polymerization | Azetidinium salts | Linear Polyamines | Coatings, adhesives |
Further research into the polymerization of functionalized azetidines derived from this compound could lead to the development of novel polymers with tailored properties for advanced materials applications. The use of click chemistry, for example, could allow for the controlled attachment of azetidine derivatives to create functionalized polymers with well-defined structures. jnsparrowchemical.com
Catalysis and Chiral Templates
Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in asymmetric synthesis. birmingham.ac.ukresearchgate.net Their rigid, four-membered ring structure provides a well-defined chiral environment that can induce high levels of stereoselectivity in a variety of chemical transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael additions. birmingham.ac.ukresearchgate.net
This compound can serve as a precursor to chiral ligands. The reduction of the cyano group to an aminomethyl group would yield 3-(aminomethyl)-1-benzylazetidine. This resulting diamine, after potential resolution or asymmetric synthesis, can be utilized as a chiral ligand in transition metal-catalyzed reactions. For example, vicinal diamines derived from azetidine nitriles have been complexed with palladium and have shown efficiency in Suzuki-Miyaura coupling reactions. researchgate.net
The general application of azetidine derivatives in catalysis is highlighted by the following examples:
| Catalyst Type | Azetidine Derivative | Application |
| Organocatalyst | L-azetidine carboxylic acid | Electrophilic amination of ketones and aldehydes |
| Chiral Ligand | N-substituted-azetidinyl(diphenylmethyl)methanols | Diethylzinc (B1219324) addition to aldehydes |
| Chiral Ligand | Azetidine-based vicinal diamines | Suzuki-Miyaura coupling |
The development of new synthetic routes to enantiomerically pure azetidine derivatives from precursors like this compound is crucial for expanding their application as chiral templates in asymmetric catalysis. researcher.life
Novel Synthetic Strategies for Azetidine Diversification
The inherent ring strain of the azetidine core is a key feature that drives its reactivity and allows for the development of novel synthetic strategies to create diverse and complex molecular architectures. rsc.org
Strain-release functionalization has become a powerful tool for the synthesis of densely substituted azetidines. nih.govunipr.itnih.govorganic-chemistry.orgunizg.hr This approach often utilizes highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs), which react with a variety of nucleophiles and electrophiles to afford functionalized azetidine rings. While not directly starting from this compound, these methodologies showcase the unique reactivity of the azetidine framework and provide pathways to structures that could potentially be accessed from functionalized azetidines. The driving force for these reactions is the relief of the significant ring strain present in the bicyclic precursors.
Direct metallation of the azetidine ring, followed by trapping with electrophiles, offers a direct route to functionalized derivatives. The regioselectivity of this process is influenced by the substituents on both the nitrogen and carbon atoms of the ring. For a compound like this compound, the presence of the cyano group could influence the acidity of the adjacent C-H bonds, potentially directing metallation to the C3 position. The resulting organometallic intermediate can then react with various electrophiles to introduce a wide range of functional groups. This strategy provides a powerful means for the diversification of the azetidine scaffold. nih.gov
Modern synthetic methods like photocatalysis and transition metal-catalyzed cross-coupling reactions are increasingly being applied to the synthesis and functionalization of azetidines. rsc.org Photocatalytic methods, often employing visible light, can generate radical intermediates under mild conditions, which can then participate in the formation of the azetidine ring or its subsequent functionalization. unipr.itnih.govresearchgate.net For example, radical strain-release photocatalysis using ABBs has been shown to produce densely functionalized azetidines. unipr.it
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully used to introduce aryl groups at various positions on the azetidine ring. rsc.org While these methods have not been specifically reported for this compound, the principles are broadly applicable to substituted azetidines and highlight the potential for its further diversification.
Computational Design and Discovery of New Azetidine-Based Molecules
Computational chemistry plays an increasingly important role in understanding the reactivity of strained ring systems and in the rational design of new molecules with desired properties. Density Functional Theory (DFT) calculations, for example, can be used to investigate reaction mechanisms, predict stereochemical outcomes, and rationalize the observed reactivity of azetidine derivatives. frontiersin.orgnih.govemich.eduresearchgate.net
For this compound, computational studies could provide insights into:
The conformational preferences of the puckered azetidine ring.
The electronic effects of the benzyl (B1604629) and cyano substituents on the ring's reactivity.
The transition states and activation energies for various functionalization reactions, such as metallation, reduction of the nitrile, and cycloadditions.
The design of novel chiral catalysts derived from this compound by modeling their interactions with substrates in catalytic cycles.
By combining computational modeling with experimental synthesis, researchers can accelerate the discovery and development of new azetidine-based molecules for a wide range of applications, from materials science to medicinal chemistry. nih.govmit.edu
Expanding the Chemical Space for Drug Discovery
The quest for novel and effective therapeutics is intrinsically linked to the exploration of new areas of chemical space. Molecules with unique three-dimensional shapes and functionalities are more likely to interact with biological targets in novel ways, leading to the development of drugs with improved efficacy and selectivity. This compound, with its strained ring system and diverse functional handles, serves as an excellent starting point for the synthesis of innovative compound libraries.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a particularly valuable motif in medicinal chemistry. Its constrained nature imparts a degree of conformational rigidity to molecules, which can be advantageous for binding to specific protein targets. Furthermore, the non-planar structure of the azetidine ring allows for the creation of molecules with well-defined three-dimensional geometries, a desirable trait for disrupting protein-protein interactions or targeting the central nervous system (CNS). mdpi.comresearchgate.netmdpi.org The synthesis and diversification of densely functionalized azetidine ring systems can lead to a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov
The chemical reactivity of this compound can be harnessed to generate a diverse array of molecular scaffolds. The cyano group can be transformed into a variety of other functional groups, such as amines, carboxylic acids, or tetrazoles, each of which can serve as a handle for further chemical elaboration. For instance, the reduction of the nitrile can yield a primary amine, which can then be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents.
Moreover, the azetidine ring itself can participate in ring-opening or ring-expansion reactions, leading to the formation of larger heterocyclic systems. The inherent ring strain of the azetidine can be exploited to drive these transformations. bris.ac.uk The N-benzyl group, while often serving as a protecting group, can also be modified or removed to introduce further diversity.
The principles of diversity-oriented synthesis (DOS) can be effectively applied to this compound to rapidly generate large and diverse compound libraries. researchgate.net By systematically varying the substituents at different positions of the molecule, chemists can explore a vast chemical space and identify compounds with desirable biological activities. This approach has been successfully used to generate libraries of spirocyclic azetidines and other complex scaffolds with favorable physicochemical properties for CNS applications. nih.gov
Table 1: Potential Derivatizations of this compound for Library Synthesis
| Functional Group | Reaction Type | Potential Products |
| Cyano Group | Reduction | N-Benzyl-3-(aminomethyl)azetidine |
| Hydrolysis | N-Benzylazetidine-3-carboxylic acid | |
| Cycloaddition | N-Benzyl-3-(1H-tetrazol-5-yl)azetidine | |
| Azetidine Ring | Ring Opening | Functionalized acyclic amines |
| Ring Expansion | Pyrrolidine and piperidine (B6355638) derivatives | |
| N-Benzyl Group | Debenzylation | 3-Cyanoazetidine |
| Ring Modification | Substituted benzyl derivatives |
Fragment-based drug design (FBDD) has emerged as a powerful strategy for the identification of lead compounds. nih.govnih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent lead molecule.
This compound and its derivatives possess several characteristics that make them attractive candidates for inclusion in fragment libraries. Their relatively low molecular weight and the presence of both hydrogen bond acceptors (cyano nitrogen) and a three-dimensional scaffold (azetidine ring) provide opportunities for diverse interactions with protein targets.
The rigid azetidine core can serve as a well-defined anchor point within a binding pocket, while the cyano and benzyl groups can be modified to explore different regions of the target's surface. The structural information gained from the binding of an this compound-derived fragment can guide the rational design of more potent and selective inhibitors. The application of diversity-oriented synthesis to generate a collection of 3D fragments is a promising strategy for building fragment collections for FBDD. nih.gov
Table 2: Physicochemical Properties of this compound Relevant to Fragment-Based Drug Design
| Property | Value | Significance in FBDD |
| Molecular Weight | 172.23 g/mol | Falls within the typical range for fragments (<300 Da) |
| LogP (calculated) | ~1.5 | Indicates good solubility and potential for oral bioavailability |
| Hydrogen Bond Acceptors | 1 (cyano nitrogen) | Provides a key interaction point for binding to targets |
| Rotatable Bonds | 2 | Low number contributes to conformational rigidity, which is favorable for binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
